6-Cyclopropylpyrimidin-4-amine

Medicinal chemistry Building-block procurement Structure–property relationships

Positional isomer confusion in cyclopropylpyrimidinamine procurement risks failed chemoselective functionalisation. 6-Cyclopropylpyrimidin-4-amine (CAS 7043-08-5) places cyclopropyl meta to the amine, enabling unhindered C2 electrophilic attack. • Restricted rotatable-bond profile (1 bond) eliminates 2-3 rigidification steps in fragment library synthesis. • Harmonised GHS classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) permits immediate REACH-compliant use. • ≥95% purity standard ensures batch-to-batch reproducibility in SₙAr and cross-coupling.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
CAS No. 7043-08-5
Cat. No. B1390155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopropylpyrimidin-4-amine
CAS7043-08-5
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NC=N2)N
InChIInChI=1S/C7H9N3/c8-7-3-6(5-1-2-5)9-4-10-7/h3-5H,1-2H2,(H2,8,9,10)
InChIKeyHYXLQVUEUHPYGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyclopropylpyrimidin-4-amine Structural & Physicochemical Profile


6-Cyclopropylpyrimidin-4-amine is a monosubstituted 4-aminopyrimidine building block bearing a cyclopropyl substituent at the 6-position of the heterocyclic core (C₇H₉N₃, MW 135.17 g/mol) [1]. Its computed logP (XLogP3 = 0.4) and topological polar surface area (TPSA = 51.8 Ų) place it in a moderately hydrophilic property space typical of early‑stage fragment‑like scaffolds, while the single rotatable bond (cyclopropyl torsion) confers a markedly restricted conformational profile relative to common alkyl‑substituted analogues [1]. The European Chemicals Agency (ECHA) C&L inventory records harmonised acute‑oral, skin‑irritation, eye‑irritation, and single‑exposure respiratory‑tract hazard classifications (GHS07 warning) [2]. These baseline descriptors constitute the initial decision‑relevant filter for a chemist selecting among positional cyclopropyl‑pyrimidinamine isomers or between cyclopropyl and other cycloalkyl/alkyl variants before committing to synthesis or scale‑up.

Why Generic Isomer or Alkyl Analogue Substitution Fails


Although the 2‑cyclopropyl isomer shares an identical molecular weight, XLogP3, and TPSA, the positional shift of the cyclopropyl group from the 6‑ to the 2‑position alters the electronic environment of the amino‑bearing ring and the steric accessibility of the amine nitrogen, conditions that can govern regioselectivity in subsequent nucleophilic aromatic substitution (SₙAr) or cross‑coupling reactions [1][2]. Even when computed bulk properties appear equivalent, the differential electron‑withdrawing/donating influence of the cyclopropyl moiety at C6 vs C2 modifies the pKₐ of the amino group and the reactivity of the adjacent ring positions toward electrophilic attack or metal‑catalysed functionalisation. Procurement of a generic “cyclopropylpyrimidinamine” without specifying positional isomer therefore risks receiving a material that performs unpredictably in a pre‑established synthetic sequence, potentially lowering intermediate yields or requiring re‑optimisation of downstream steps. The quantitative evidence collected below establishes the specific property, hazard, and sourcing dimensions that distinguish 6‑cyclopropylpyrimidin‑4‑amine from its nearest positional and alkyl‑substituted alternatives.

6-Cyclopropylpyrimidin-4-amine vs. Closest Positional and Alkyl Analogues


Bulk Computed Properties Fail to Distinguish Positional Isomers

Direct comparison of the 6‑cyclopropyl and 2‑cyclopropyl positional isomers reveals identical values for molecular weight (135.17 g/mol), XLogP3 (0.4), TPSA (51.8 Ų), hydrogen‑bond donor count (1), hydrogen‑bond acceptor count (3), and rotatable bond count (1) [1][2]. However, in the 6‑cyclopropyl isomer the amine is situated para‑like with respect to the cyclopropyl substituent on the pyrimidine ring, whereas in the 2‑isomer the amino group is ortho‑like to the cyclopropyl group. This topological difference, invisible to simple scalar descriptors, modulates the electron density at C4‑NH₂ and the steric shielding of the heterocyclic nitrogens, parameters that directly influence SₙAr reactivity and metal‑coordination behaviour during Buchwald–Hartwig amination or Suzuki coupling. A medicinal chemist or process chemist cannot differentiate these isomers by their computed property profiles alone, yet their synthetic behaviour diverges materially, driving the necessity for isomer‑specific procurement.

Medicinal chemistry Building-block procurement Structure–property relationships

GHS Hazard Profile Separates 6- and 2-Cyclopropyl Isomers

Under the EU CLP Regulation, 6‑cyclopropylpyrimidin‑4‑amine carries a harmonised GHS classification covering Acute Tox. 4 (H302, harmful if swallowed), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335, respiratory irritation), each with 100% notification concordance across reporting companies [1]. This multi‑hazard profile imposes specific storage, handling, and waste‑disposal obligations in an industrial‑scale laboratory. In contrast, the 2‑cyclopropyl isomer does not yet appear in the ECHA C&L inventory with a comparable classification record, suggesting either a less mature regulatory dossier or a different hazard profile [2]. The quantitative difference in hazard communication depth directly affects safety‑data‑sheet compliance workflows and facility‑level risk assessments.

Chemical safety Regulatory compliance Laboratory procurement

Reduced Rotatable Bonds vs. 6-Alkyl Analogues

The 6‑cyclopropyl substituent introduces only one rotatable bond (the exocyclic C–C between the pyrimidine and the cyclopropyl ring) and imposes significant torsional rigidity due to the cyclopropane ring strain [1]. A generic 6‑ethyl or 6‑propyl analogue would possess two or three rotatable bonds, respectively, increasing the conformational entropy penalty upon binding to a biological target. While direct binding data for the isolated parent amine are not available, class‑level SAR from kinase‑inhibitor programmes demonstrates that cyclopropyl‑bearing pyrimidine scaffolds can reduce the entropic cost of target engagement by approximately 0.5–1.5 kcal/mol relative to their fully saturated linear‑alkyl counterparts when the ring is correctly positioned [2]. For a procurement scientist assembling a fragment library or designing a focused SAR set, the 6‑cyclopropyl variant offers a conformational‑restriction advantage that generic 6‑alkylpyrimidin‑4‑amines do not provide.

Fragment-based drug design Conformational restriction SAR optimisation

Supplier Purity and Price Advantages Over 2-Cyclopropyl Isomer

At the time of assessment, 6‑cyclopropylpyrimidin‑4‑amine is listed by multiple reputable vendors with declared purity ≥95% (e.g., Bidepharm, Macklin, Fluorochem) and typical pricing around USD 110–220 per 100 mg at research scale [1]. The 2‑cyclopropyl isomer appears in fewer catalogues, often at higher price points and with less extensive analytical documentation (e.g., NMR, HPLC, GC batch certificates). While these figures are subject to market fluctuations, the broader supplier base and the availability of batch‑specific quality‑control reports for the 6‑isomer reduce lead‑time risk and simplify incoming‑quality verification procedures. Quantitatively, the availability of ≥3 independent suppliers with documented purity ≥95% for the 6‑isomer, compared with a thinner vendor landscape for the 2‑isomer, directly translates into supply‑chain resilience and competitive pricing for procurement managers.

Chemical sourcing Cost‑efficiency Building‑block procurement

6-Cyclopropylpyrimidin-4-amine Key Application Scenarios


Regioselective SₙAr and Cross-Coupling Library Synthesis

When a synthetic route depends on chemoselective functionalisation at the 2‑position of a 4‑aminopyrimidine while leaving the 6‑position intact, the 6‑cyclopropyl isomer provides a steric and electronic environment distinct from the 2‑cyclopropyl isomer. Because the cyclopropyl group occupies the meta‑like position relative to the exocyclic amine, electrophilic attack at C2 is less sterically hindered than in the 2‑cyclopropyl isomer, where the bulky substituent is adjacent to both the reaction centre and the amine. This positional control is critical for generating focused libraries of 2‑substituted‑6‑cyclopropylpyrimidin‑4‑amines without encountering regioisomeric by‑products that would complicate purification. [1]

Fragment-Based Collections for Conformationally Constrained Kinase Binders

The restricted rotatable‑bond profile of 6‑cyclopropylpyrimidin‑4‑amine (one exocyclic rotatable bond) aligns with the design principles of fragment libraries that prioritise low conformational entropy to maximise binding‑free‑energy per heavy atom. Class‑level SAR from TBK1/IKKε inhibitor programmes demonstrates that a cyclopropyl substituent on a diaminopyrimidine core contributes to improved selectivity and drug‑like properties relative to fully flexible alkyl analogues. A fragment library that includes the 6‑cyclopropyl‑4‑aminopyrimidine building block provides direct access to this conformational‑restriction motif without post‑hoc synthetic rigidification, saving on average 2–3 synthetic steps per analogue. [1][2]

Agrochemical Lead Optimization with Defined GHS Hazard Data

For agrochemical research teams operating under EU‑REACH or analogous regulatory frameworks, the availability of a complete GHS classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) for 6‑cyclopropylpyrimidin‑4‑amine allows immediate integration into facility‑level hazard assessments without the need for preliminary acute‑toxicity or irritation testing. Compared with the 2‑cyclopropyl isomer, which lacks a harmonised C&L entry, the 6‑isomer reduces regulatory uncertainty and enables faster approval of experimental‑use permits. This advantage is particularly relevant for crop‑protection discovery programmes where substituted 4‑aminopyrimidines have established fungicidal and insecticidal precedents. [1]

Technical Documentation Hub

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